molecular formula C20H21ClN2O2S B4021002 2-[(4-chlorobenzyl)thio]-N-[2-(1-pyrrolidinylcarbonyl)phenyl]acetamide

2-[(4-chlorobenzyl)thio]-N-[2-(1-pyrrolidinylcarbonyl)phenyl]acetamide

Cat. No. B4021002
M. Wt: 388.9 g/mol
InChI Key: UQUUBYPKUBZPKV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds typically involves the reaction of chiral amino acids or other precursors with specific reagents to introduce the desired substituents at particular positions on the molecule. For example, Costello et al. (1991) described the synthesis of N-[2-(1-pyrrolidinyl)ethyl]acetamides, utilizing chiral amino acids to introduce alkyl and aryl substituents, demonstrating a methodology that could potentially be adapted for the synthesis of 2-[(4-chlorobenzyl)thio]-N-[2-(1-pyrrolidinylcarbonyl)phenyl]acetamide (Costello et al., 1991).

Molecular Structure Analysis

Molecular structure analyses often involve X-ray diffraction or NMR spectroscopy to elucidate the geometry and conformation of compounds. Saravanan et al. (2016) utilized X-ray crystallography to determine the structure of a related acetamide compound, highlighting the utility of these techniques in confirming the molecular structure of complex organic molecules (Saravanan et al., 2016).

Chemical Reactions and Properties

The chemical reactivity of acetamide derivatives, including those related to the compound of interest, is influenced by the presence of functional groups that can undergo various chemical reactions. The study of such reactions provides insights into the reactivity patterns and potential applications of these compounds in synthetic chemistry. For instance, Ramalingam et al. (2019) discussed the synthesis of antibacterial agents through reactions involving acetamide derivatives, indicating the types of chemical transformations that these compounds can undergo (Ramalingam et al., 2019).

Physical Properties Analysis

The physical properties of compounds, such as solubility, melting point, and crystalline structure, are crucial for understanding their behavior in different environments. The synthesis and characterization of N-phenyl-2,2-di(4-chlorophenoxy)acetamide by Tao Jian-wei (2009) offer an example of how these properties are determined and reported, providing a basis for predicting the physical properties of similar compounds (Tao Jian-wei, 2009).

Chemical Properties Analysis

The chemical properties of acetamide derivatives, such as acidity/basicity (pKa), reactivity with other chemical species, and stability, are essential for their practical application. Duran and Canbaz (2013) determined the acidity constants of newly synthesized acetamide derivatives, illustrating the type of chemical property analysis that could be relevant for 2-[(4-chlorobenzyl)thio]-N-[2-(1-pyrrolidinylcarbonyl)phenyl]acetamide (Duran & Canbaz, 2013).

properties

IUPAC Name

2-[(4-chlorophenyl)methylsulfanyl]-N-[2-(pyrrolidine-1-carbonyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN2O2S/c21-16-9-7-15(8-10-16)13-26-14-19(24)22-18-6-2-1-5-17(18)20(25)23-11-3-4-12-23/h1-2,5-10H,3-4,11-14H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQUUBYPKUBZPKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=CC=CC=C2NC(=O)CSCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-chlorobenzyl)sulfanyl]-N-[2-(pyrrolidin-1-ylcarbonyl)phenyl]acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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